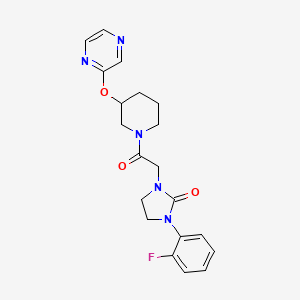

1-(2-Fluorophenyl)-3-(2-oxo-2-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethyl)imidazolidin-2-one

Description

Properties

IUPAC Name |

1-(2-fluorophenyl)-3-[2-oxo-2-(3-pyrazin-2-yloxypiperidin-1-yl)ethyl]imidazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22FN5O3/c21-16-5-1-2-6-17(16)26-11-10-25(20(26)28)14-19(27)24-9-3-4-15(13-24)29-18-12-22-7-8-23-18/h1-2,5-8,12,15H,3-4,9-11,13-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCNLUSJAGCWXAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)CN2CCN(C2=O)C3=CC=CC=C3F)OC4=NC=CN=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22FN5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Fluorophenyl)-3-(2-oxo-2-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethyl)imidazolidin-2-one typically involves multiple steps:

Formation of the Imidazolidinone Core: This can be achieved by reacting an appropriate diamine with a carbonyl compound under acidic or basic conditions.

Introduction of the Fluorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a fluorobenzene derivative is introduced.

Attachment of the Piperidine Moiety: The piperidine ring can be introduced through a nucleophilic substitution reaction, often using a halogenated precursor.

Pyrazinyl Substitution:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-(2-Fluorophenyl)-3-(2-oxo-2-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethyl)imidazolidin-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogenation or metal hydrides.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl and pyrazinyl groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride, or sodium borohydride.

Substitution: Halogenated precursors, nucleophiles like amines or alcohols, and appropriate catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological processes involving its molecular targets.

Medicine: Potential therapeutic applications due to its pharmacological properties.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2-Fluorophenyl)-3-(2-oxo-2-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethyl)imidazolidin-2-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Substitution on the Piperidine/Pyrrolidine Ring

Compound B (1-(2-Fluorophenyl)-3-(2-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)imidazolidin-2-one) replaces the piperidine ring in Compound A with a pyrrolidine and substitutes pyrazine with 6-methylpyridazine .

- Impact: Pyrrolidine (5-membered) vs. Pyridazine vs. pyrazine: Pyridazine’s nitrogen positions (1,2 vs. 1,4 in pyrazine) alter hydrogen-bonding capacity and lipophilicity.

Fluorophenyl Positional Isomers

Compound C (1-(4-Fluorobenzyl)-4-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one) features a 4-fluorobenzyl group instead of 2-fluorophenyl and a benzimidazole-pyrrolidinone core .

- Impact: 4-Fluorobenzyl vs. 2-fluorophenyl: The para-fluorine position may reduce steric hindrance, enhancing membrane permeability. Benzimidazole-pyrrolidinone vs. imidazolidinone: Extended aromaticity in benzimidazole could improve π-π stacking interactions but reduce solubility.

Heterocyclic Ether Modifications

Compound D (1-(2-Oxo-2-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethyl)-3-(p-tolyl)imidazolidin-2-one) substitutes pyrazine with pyridin-4-yloxy and replaces 2-fluorophenyl with p-tolyl .

- Impact: Pyridin-4-yloxy vs. p-Tolyl vs. 2-fluorophenyl: Methyl group increases hydrophobicity, which may enhance CNS penetration but reduce aqueous solubility.

Thiosemicarbazide Derivatives

Compound E (4-(3-Fluorophenyl)-1-(2-oxoindolin-3-ylidene)thiosemicarbazide) shares a fluorophenyl group but replaces the imidazolidinone core with a thiosemicarbazide-indole hybrid .

- Impact :

- Thiosemicarbazide moiety introduces sulfur, enabling metal chelation (e.g., iron), which is absent in Compound A . This could confer antioxidant or antimicrobial properties.

Data Tables

Table 1. Structural Features and Hypothetical Pharmacokinetic Properties

Table 2. Theoretical Bioactivity Implications

| Compound | Likely Target Class | Potential Advantages | Limitations |

|---|---|---|---|

| A | Kinases, GPCRs | Balanced solubility/binding from pyrazine-piperidine | Possible metabolic oxidation of pyrazine |

| B | Enzymes requiring H-bonding | Enhanced lipophilicity from methyl-pyridazine | Reduced conformational flexibility |

| C | Proteases, ion channels | Improved membrane permeability via benzyl group | Lower solubility due to benzimidazole |

| D | CNS targets | Increased hydrophobicity for blood-brain barrier | Reduced hydrogen-bonding capacity |

| E | Metalloenzymes, pathogens | Metal chelation for antimicrobial/antioxidant effects | Limited oral bioavailability |

Biological Activity

The compound 1-(2-Fluorophenyl)-3-(2-oxo-2-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethyl)imidazolidin-2-one is a novel imidazolidinone derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, mechanisms of action, and its implications in therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 385.4 g/mol. The structure features a fluorophenyl group, an imidazolidinone core, and a pyrazine moiety linked through a piperidine ring, which may contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 385.4 g/mol |

| CAS Number | 2034321-70-3 |

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains including Mycobacterium tuberculosis, showing promising inhibitory concentrations (IC50 values). The compound's efficacy against M. tuberculosis was reported with IC50 values ranging from 1.35 to 2.18 µM, suggesting its potential as an anti-tubercular agent.

Anticancer Potential

The compound has also been evaluated for its anticancer activity. In vitro studies have shown that it can inhibit the proliferation of several cancer cell lines. For instance, it demonstrated cytotoxic effects against breast cancer (MCF-7) and lung cancer (A549) cell lines with IC50 values below 10 µM, indicating a strong potential for further development as an anticancer drug .

The mechanism by which this compound exerts its biological effects appears to involve multiple pathways:

- Inhibition of Enzymatic Activity : The presence of the imidazolidinone moiety is crucial for its interaction with specific enzymes involved in cellular proliferation and survival.

- Targeting Bacterial Pathways : The pyrazine group may enhance the compound's ability to penetrate bacterial membranes, thereby inhibiting key metabolic pathways in pathogens like M. tuberculosis.

Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, the compound was tested against M. tuberculosis using standard broth dilution methods. The results indicated that at concentrations as low as 1.35 µM, the compound significantly reduced bacterial viability, demonstrating its potential as a therapeutic agent for tuberculosis treatment.

Study 2: Anticancer Activity

A series of experiments were conducted on human cancer cell lines to assess the cytotoxic effects of the compound. The findings revealed that treatment with concentrations of 5 µM led to a reduction in cell viability by over 70% in both MCF-7 and A549 cells after 48 hours of exposure.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.